molecular formula C8H14N2 B11751429 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B11751429
M. Wt: 138.21 g/mol
InChI Key: GCEGIYRHAFVCGW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic structure provides rigidity and specific spatial orientation, which can be advantageous in the design of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane typically involves the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine . Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions, leading to the formation of the bridged lactam intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler bicyclic structures.

Scientific Research Applications

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the cyclopropyl group, which adds to the rigidity and spatial orientation of the molecule. This feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C8H14N2/c1-2-7(1)10-5-6-3-8(10)4-9-6/h6-9H,1-5H2

InChI Key

GCEGIYRHAFVCGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3CC2CN3

Origin of Product

United States

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